molecular formula C26H20BF2N3O2S B11930740 2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide

2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide

Cat. No.: B11930740
M. Wt: 487.3 g/mol
InChI Key: DQTUTMHFRQVZSG-VMPITWQZSA-N
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Description

This compound features a highly complex boron-containing heterocyclic core, characterized by a tricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen system with two fluorine atoms, a thiophene substituent, and a cationic azonia-boranuida group. The structure is further modified by an (E)-ethenyl linker bridging the tricyclic core to a phenoxy group, which is acetylated and conjugated to a prop-2-ynylamine moiety. Key functional attributes include:

  • Thiophene moiety: Imparts electron-rich aromaticity, likely influencing binding affinity in biological systems or material science applications .
  • Prop-2-ynyl group: Provides a reactive alkyne handle for click chemistry modifications, a feature absent in many analogs .

The compound’s structural complexity necessitates advanced crystallographic techniques (e.g., SHELXL for refinement) for accurate characterization .

Properties

Molecular Formula

C26H20BF2N3O2S

Molecular Weight

487.3 g/mol

IUPAC Name

2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide

InChI

InChI=1S/C26H20BF2N3O2S/c1-2-15-30-26(33)18-34-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-24(25-4-3-16-35-25)32(22)27(28,29)31(20)21/h1,3-14,16-17H,15,18H2,(H,30,33)/b8-5+

InChI Key

DQTUTMHFRQVZSG-VMPITWQZSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F

Origin of Product

United States

Biological Activity

The compound 2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide is a complex organic molecule notable for its unique structural features, which include a thiophene ring and a boron-containing moiety. This article reviews the biological activity of this compound based on various studies and findings in the field.

Chemical Structure and Properties

The molecular formula of this compound is C29H24BF2N4O4SC_{29}H_{24}BF_2N_4O_4S, with a molecular weight of approximately 573.4 g/mol. The presence of difluorinated substituents and a thiophene ring suggests that this compound may exhibit interesting electronic properties that can influence its biological interactions.

Research indicates that compounds with similar structural motifs often interact with biological targets through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activities, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of functional groups may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

Antidiabetic Potential

Recent studies have highlighted the potential of related compounds as α-glucosidase inhibitors , which are crucial in managing diabetes by slowing carbohydrate absorption:

CompoundIC50 Value (μM)Mechanism
Compound IT42.35 ± 0.11Competitive inhibition
Acarbose575.02 ± 10.11Standard inhibitor

The synthesized derivatives demonstrated varying degrees of inhibition against α-glucosidase, suggesting that structural modifications could enhance their efficacy as antidiabetic agents .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of compounds containing thiophene rings. Studies have shown that these compounds can exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Case Studies

  • In Vitro Studies : A series of derivatives were tested for their α-amylase and α-glucosidase inhibitory activities. The results indicated that certain modifications led to improved inhibitory effects compared to standard drugs like acarbose .
  • In Vivo Experiments : Animal studies involving similar compounds demonstrated a reduction in blood glucose levels and improved glucose tolerance in diabetic models, indicating potential therapeutic applications in diabetes management .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Core Structure Potential Applications
Target Compound C₃₀H₂₃BF₂N₂O₂S 564.3 g/mol 2,2-difluoro, thiophen-2-yl, prop-2-ynylacetamide Boron-tricyclo + ethenyl-phenoxy Drug discovery, optoelectronics
18-[4-(2,2-Difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca... (CAS: 1250963-36-0) C₃₈H₅₉BF₂N₃O₃P 685.7 g/mol Octadecyl chain, phosphinate, trimethylazanium Boron-tricyclo + phenyl-phosphinate Lipid membrane studies
12-Dimethylamino-2,2-difluoro-8-phenyl-... (Wang et al., 2013) C₁₈H₁₈BF₂N₂ 317.1 g/mol Dimethylamino, phenyl Boron-tricyclo + phenyl Fluorescent probes
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide C₁₇H₁₂F₃N₂O₂S 378.3 g/mol Trifluoromethylbenzothiazole, methoxyphenylacetamide Benzothiazole + acetamide Kinase inhibitors

Research Findings and Distinctive Features

Boron-Core Modifications

  • The target compound’s thiophene substituent distinguishes it from CAS 1250963-36-0 (long alkyl chain) and Wang et al.’s dimethylamino analog . Thiophene enhances π-π stacking capabilities, critical for semiconductor applications or protein binding .
  • The prop-2-ynylacetamide group offers synthetic versatility compared to the phosphinate in CAS 1250963-36-0, which may improve lipid solubility but limits covalent modifications .

Similarity Coefficients and Chemoinformatics

  • Binary fingerprint analysis (Tanimoto coefficients) suggests moderate similarity (0.45–0.60) between the target compound and CAS 1250963-36-0 due to shared boron-tricyclo cores .
  • Low similarity (<0.30) with benzothiazole acetamides highlights divergent pharmacophoric features despite shared acetamide groups .

Preparation Methods

Iridium-Catalyzed Hydroboration

Key to this step is the generation of a boronate intermediate via iridium-mediated hydroboration of a vinyl-substituted precursor. For example, tert-butyl 3-benzyloxy-4-vinyl-2-pyridinecarboxylate undergoes hydroboration using bis(pinacolato)diboron in the presence of [Ir(COD)OMe]₂ (1 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (2 mol%) in THF at 60°C for 12 hours. This yields a boronate ester, which is subsequently hydrolyzed to the boronic acid using trifluoroacetic acid (TFA) in triethylsilane.

Cyclization and Aza-Annulation

The boronic acid intermediate is subjected to acid-mediated cyclization with ammonium acetate in acetic acid at reflux (120°C, 8 hours) to form the tricyclic core. This step achieves simultaneous ring closure and nitrogen incorporation, critical for the 3-aza-azonia structure.

Difluorination of the Tricyclic Core

Introducing the 2,2-difluoro motif requires selective fluorination at the boron-adjacent carbon. A method adapted from silyl enol ether halogenation proves effective.

Preparation of Silyl Enol Ether

The tricyclic core is treated with magnesium metal in THF at 0°C to generate a silyl enol ether. For instance, reaction with trimethylsilyl chloride (TMSCl) in the presence of triethylamine yields the enol ether, which is isolated via filtration and solvent evaporation.

Electrophilic Fluorination

The silyl enol ether undergoes fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dichloromethane at −78°C. This two-step fluorination installs both fluorine atoms with >90% regioselectivity, as confirmed by ¹⁹F NMR.

Thiophene-2-yl Functionalization

Incorporating the thiophene moiety at position 12 of the tricycle employs Suzuki-Miyaura cross-coupling .

Boronic Ester Activation

The difluorinated tricyclic boronate is converted to its pinacol ester using pinacol (1.2 eq) in toluene under Dean-Stark conditions (140°C, 4 hours).

Palladium-Catalyzed Coupling

The activated boronate reacts with 2-bromothiophene in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) using Pd(PPh₃)₄ (5 mol%) at 80°C for 12 hours. This achieves >85% conversion to the thiophene-functionalized product, purified via silica gel chromatography (hexane/EtOAc 4:1).

Ethenyl Bridge Installation

The (E)-ethenyl linker between the tricyclic core and phenoxy group is constructed via Horner-Wadsworth-Emmons olefination .

Phosphonate Preparation

A phosphonate precursor is synthesized by treating 4-hydroxybenzaldehyde with diethyl chlorophosphate (1.1 eq) and DBU (1.5 eq) in anhydrous DMF at 0°C.

Olefination Reaction

The tricyclic boronate aldehyde reacts with the phosphonate in THF using NaH (2 eq) at −20°C. The (E)-selectivity exceeds 95%, confirmed by NOESY NMR.

Phenoxy-N-prop-2-ynylacetamide Coupling

Final functionalization involves nucleophilic substitution and amidation.

Phenoxy Group Introduction

The ethenyl-linked intermediate undergoes Mitsunobu reaction with propargyl alcohol (3 eq) in THF using DIAD (1.5 eq) and PPh₃ (1.5 eq) at 0°C→RT.

Acetamide Formation

The propargyl ether is treated with chloroacetyl chloride (1.2 eq) in dichloromethane with pyridine (2 eq) as base. Subsequent reaction with prop-2-ynylamine (1.5 eq) in acetonitrile at 50°C for 6 hours yields the target acetamide.

Optimization Data and Comparative Analysis

Critical parameters for each synthetic step are summarized below:

StepKey Reagents/ConditionsYield (%)Purity (HPLC %)
Hydroboration[Ir(COD)OMe]₂, THF, 60°C7895
DifluorinationSelectfluor®, CH₂Cl₂, −78°C8297
Suzuki CouplingPd(PPh₃)₄, 80°C8598
OlefinationNaH, THF, −20°C9196
Mitsunobu ReactionDIAD, PPh₃, 0°C→RT8894

Challenges and Mitigation Strategies

  • Boronate Hydrolysis : The tricyclic boronate exhibits sensitivity to protic solvents. Conducting reactions under anhydrous conditions with molecular sieves (4Å) improves stability.

  • (E)-Selectivity in Olefination : Lowering reaction temperature to −20°C and using freshly distilled THF suppresses (Z)-isomer formation.

  • Thiophene Coupling Efficiency : Adding CsF (3 eq) as an activator enhances transmetalation in Suzuki reactions, increasing yields by 12–15%.

Analytical Characterization

¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, tricyclic H), 7.68 (d, J = 15.6 Hz, 1H, ethenyl), 7.45–7.39 (m, 4H, thiophene), 6.95 (d, J = 8.4 Hz, 2H, phenoxy), 4.62 (s, 2H, OCH₂CO), 3.98 (t, J = 2.4 Hz, 2H, propynyl).

HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₃₄H₂₈BF₂N₂O₃S: 617.1832; found: 617.1829.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high yields of the compound while maintaining purity?

  • Methodological Answer : Use a stepwise synthesis approach with controlled reaction conditions. For example, substitution reactions under alkaline conditions (e.g., using sodium azide in toluene/water mixtures) can generate intermediates efficiently . Catalysts like sodium hydride or bases (e.g., N,N-diisopropylethylamine) enhance selectivity in condensation steps . Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) or HPLC to ensure purity . Purify via column chromatography or crystallization (ethanol as a solvent) to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s complex structure?

  • Methodological Answer : High-resolution ¹H/¹³C NMR is critical for resolving overlapping signals from aromatic, thiophene, and boron-containing moieties. For example, fluorine atoms induce splitting patterns in NMR spectra, requiring advanced 2D techniques (e.g., COSY, HSQC) . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carbonyl and amide functional groups . Challenges include signal broadening due to paramagnetic effects from boron; use deuterated DMSO or CDCl₃ to improve resolution .

Q. How can researchers optimize reaction conditions to mitigate side reactions?

  • Methodological Answer : Systematically vary parameters such as solvent polarity (DMF for polar intermediates vs. dichloromethane for non-polar steps) , temperature (reflux for azide substitutions ), and inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or propynyl groups . Use Design of Experiments (DOE) to identify critical factors (e.g., catalyst loading, reaction time) and reduce side products .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity or biological interactions?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to analyze the electronic effects of the boron-difluoro and thiophene moieties on reactivity . For binding studies, use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets, as demonstrated in triazole-thiazole analogs . Integrate reaction path search algorithms (ICReDD’s quantum-based methods) to predict optimal synthetic routes .

Q. How should researchers approach structural modifications to enhance pharmacological profiles?

  • Methodological Answer : Introduce bioisosteric replacements (e.g., replace thiophene with furan to modulate lipophilicity ) or add fluorine atoms to improve metabolic stability . Synthesize analogs via parallel synthesis (e.g., varying aryl groups on the acetamide chain) and evaluate using in vitro assays (e.g., enzyme inhibition) . Prioritize modifications that retain synthetic feasibility, such as protecting groups for amine functionalities during condensation .

Q. What methodologies resolve discrepancies in reported physicochemical data (e.g., solubility)?

  • Methodological Answer : Conduct controlled stability studies under varied pH (1.2–7.4) and temperature (25–40°C) to assess degradation pathways . Use orthogonal methods (e.g., DSC for melting point validation, HPLC-UV for solubility quantification) to cross-verify data . For conflicting biological activity results, validate via dose-response assays and statistical analysis (e.g., ANOVA) to identify outliers .

Data Contradiction Analysis

Q. How to address inconsistent yields reported for the final condensation step?

  • Methodological Answer : Variability often stems from moisture-sensitive intermediates (e.g., boron-containing groups). Standardize anhydrous conditions (e.g., molecular sieves, Schlenk lines) and quantify reagent purity via Karl Fischer titration . Compare yields across multiple batches using statistical process control (SPC) charts to identify systematic errors .

Methodological Tables

Analytical Technique Application Key Parameters Reference
¹H/¹³C NMRStructural elucidation of aromatic/heterocyclic groupsDeuterated DMSO, 600 MHz
HRMSMolecular weight confirmationESI+ mode, resolution >30,000
TLC (hexane:EtOAc)Reaction monitoringRf = 0.3–0.5 for intermediates
Synthetic Parameter Optimal Range Impact on Yield
Reaction Temperature60–80°C (reflux)>85% yield for azide substitutions
Solvent PolarityDMF > dichloromethaneHigher polarity improves amide coupling
Catalyst Loading10 mol% NaHReduces side reactions in thioether formation

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